

(-)-Dihydrocarveol (CAS: 20549-47-7): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: (-)-Dihydrocarveol

Cat. No.: B3028896

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This technical guide provides an in-depth overview of **(-)-Dihydrocarveol** (CAS number 20549-47-7), a naturally occurring monoterpenoid alcohol. The information is tailored for researchers, scientists, and drug development professionals, summarizing its chemical properties, synthesis, and biological activities, with a focus on its anti-inflammatory and sensory receptor modulation effects.

Core Chemical and Physical Data

(-)-Dihydrocarveol is a monoterpenoid alcohol with the chemical formula $C_{10}H_{18}O$.^[1] It is a specific stereoisomer of dihydrocarveol, characterized by a (1R,2R,5R) configuration.^[1] This stereochemistry is crucial for its distinct biological activities and physical properties.

Property	Value	Reference
CAS Number	20549-47-7	[1]
Molecular Formula	C ₁₀ H ₁₈ O	[1]
Molecular Weight	154.25 g/mol	[1]
IUPAC Name	(1R,2R,5R)-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-ol	[1]
Synonyms	(1R,2R,5R)-5-Isopropenyl-2-methylcyclohexanol	[2]
Appearance	Colorless liquid	[3]
Odor	Anise and green	[3]
Density	0.926 g/mL at 20 °C	[2] [4]
Refractive Index (n _{20/D})	1.476	[2] [4]
Optical Activity ([α] _{20/D})	-20° ± 1° (neat)	[2] [4]
Flash Point	90 °C (closed cup)	[2] [4]
Boiling Point	224-225 °C	[5]
SMILES	C[C@H]1CC--INVALID-LINK--C(=C)C	[1]
InChI	InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h8-11H,1,4-6H2,2-3H3/t8-,9-,10-/m1/s1	[1]

Synthesis and Spectroscopic Analysis

The primary route for the synthesis of **(-)-Dihydrocarveol** is through the reduction of the corresponding ketone, **(-)-carvone**.

Experimental Protocol: Synthesis via Reduction of **(-)-Carvone**

Objective: To synthesize **(-)-Dihydrocarveol** by the reduction of (-)-carvone using sodium borohydride.

Materials:

- (-)-Carvone
- Sodium borohydride (NaBH_4)
- Methanol
- Diethyl ether
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Hexane and Ethyl acetate for elution

Procedure:

- Dissolve (-)-carvone in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
- Slowly add sodium borohydride to the stirred solution in portions. The addition should be controlled to maintain the temperature below 5 °C.
- After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour, and then allow it to warm to room temperature and stir for an additional 2 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Remove the methanol under reduced pressure using a rotary evaporator.

- Extract the aqueous residue with diethyl ether (3 x 50 mL).
- Combine the organic extracts and wash with brine, then dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
- Purify the crude **(-)-Dihydrocarveol** by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.
- Collect the fractions containing the desired product and concentrate them to yield pure **(-)-Dihydrocarveol**.

Spectroscopic Data

Spectroscopy	Key Features
¹ H NMR (CDCl ₃)	Characteristic peaks for the methyl, isopropenyl, and hydroxyl protons, along with the cyclohexyl ring protons.
¹³ C NMR (CDCl ₃)	Signals corresponding to the ten carbon atoms, including the hydroxyl-bearing carbon, the carbons of the isopropenyl group, the methyl group, and the cyclohexyl ring.
FTIR (neat)	A broad absorption band in the region of 3300-3500 cm ⁻¹ due to the O-H stretching of the alcohol, and characteristic peaks for C-H and C=C bonds.
Mass Spectrometry (EI)	A molecular ion peak (M ⁺) at m/z 154, and fragmentation patterns characteristic of a monoterpenoid alcohol.

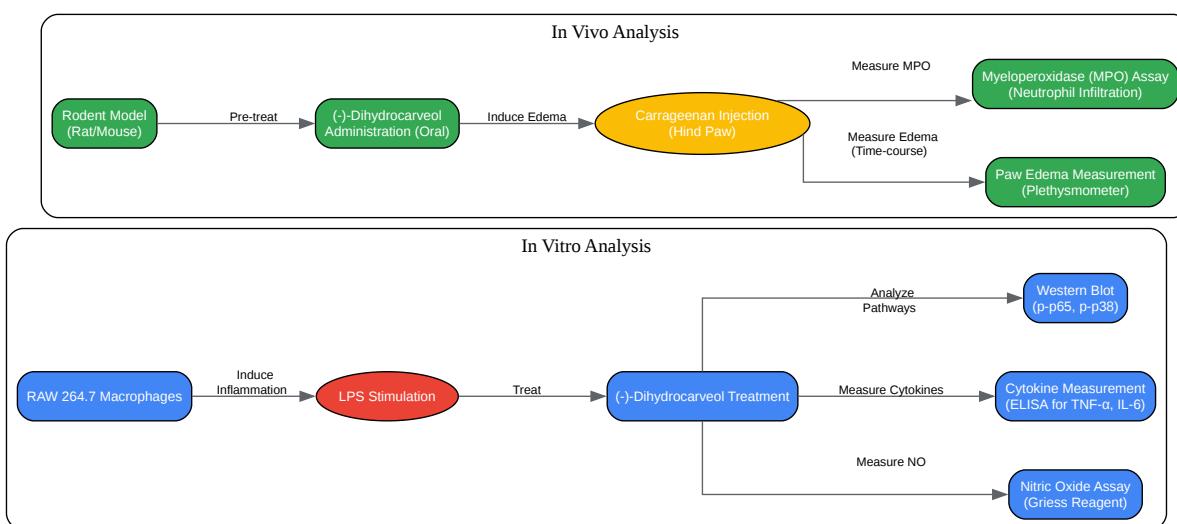
Biological Activities and Mechanisms of Action

(-)-Dihydrocarveol has demonstrated a range of biological activities, with anti-inflammatory and sensory modulation being the most prominent.

Anti-inflammatory Activity

(-)-Dihydrocarveol has been shown to possess anti-inflammatory properties.^[6] A common mechanism for anti-inflammatory action involves the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) pathways, which regulate the production of pro-inflammatory mediators.

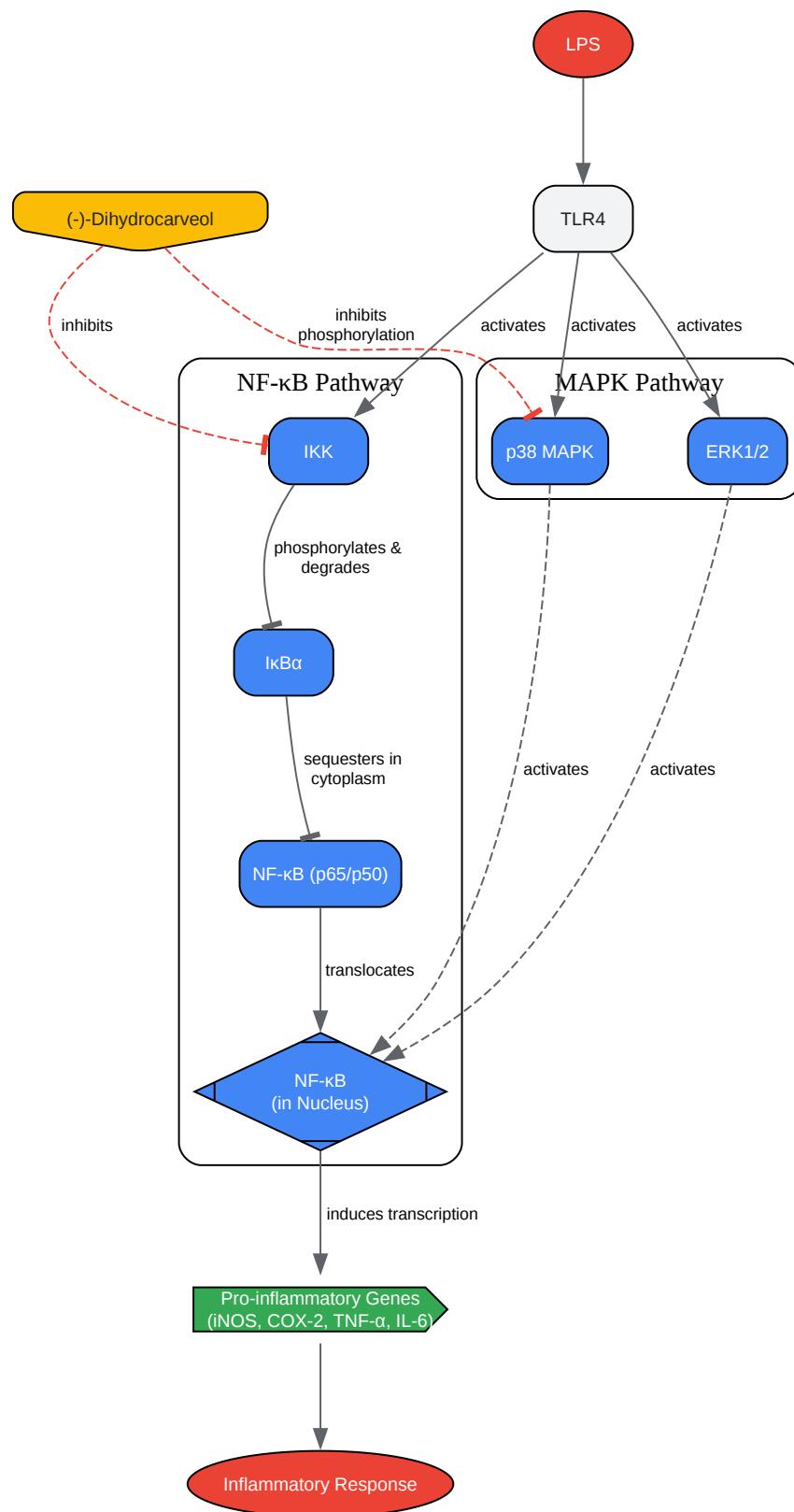
Experimental Workflow for Assessing Anti-inflammatory Activity



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Caption: Workflow for evaluating the anti-inflammatory effects of **(-)-Dihydrocarveol**.

Hypothetical Anti-inflammatory Signaling Pathway

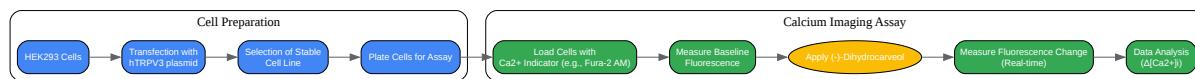
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Caption: Hypothetical signaling cascade for the anti-inflammatory action of **(-)-Dihydrocarveol**.

TRPV3 Agonist Activity

(-)-Dihydrocarveol is an agonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a thermo-sensitive ion channel found in the skin.^[6] Activation of TRPV3 is associated with the sensation of warmth and can also play a role in pain and itch signaling.

Experimental Workflow for Assessing TRPV3 Agonist Activity



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Caption: Workflow for determining the TRPV3 agonist activity of **(-)-Dihydrocarveol**.

Detailed Experimental Protocols

Carageenan-Induced Paw Edema in Rats

Objective: To evaluate the *in vivo* anti-inflammatory effect of **(-)-Dihydrocarveol**.

Animals: Male Wistar rats (180-220 g).

Materials:

- **(-)-Dihydrocarveol**
- Carageenan (1% w/v in sterile saline)
- Indomethacin (positive control)
- Vehicle (e.g., 0.5% carboxymethylcellulose)
- Plethysmometer

Procedure:

- Acclimatize animals for at least one week before the experiment.
- Fast animals overnight with free access to water.
- Group animals and administer **(-)-Dihydrocarveol** (at various doses), the vehicle, or indomethacin orally.
- One hour after administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
- Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, 4, and 5 hours post-injection.
- Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Nitric Oxide Inhibition Assay in RAW 264.7 Macrophages

Objective: To assess the in vitro anti-inflammatory activity of **(-)-Dihydrocarveol** by measuring the inhibition of nitric oxide (NO) production.

Cell Line: RAW 264.7 murine macrophage cell line.

Materials:

- **(-)-Dihydrocarveol**
- Lipopolysaccharide (LPS)
- DMEM medium supplemented with 10% FBS and antibiotics
- Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
- Sodium nitrite (for standard curve)

Procedure:

- Seed RAW 264.7 cells in a 96-well plate at a density of 1×10^5 cells/well and incubate for 24 hours.
- Pre-treat the cells with various non-toxic concentrations of **(-)-Dihydrocarveol** for 1 hour.
- Stimulate the cells with LPS (1 μ g/mL) for 24 hours to induce NO production.
- After incubation, collect 50 μ L of the cell culture supernatant.
- Add 50 μ L of Griess Reagent Part A to the supernatant, followed by 50 μ L of Part B.
- Incubate at room temperature for 10 minutes in the dark.
- Measure the absorbance at 540 nm using a microplate reader.
- Calculate the nitrite concentration from a sodium nitrite standard curve and determine the percentage inhibition of NO production.

Safety and Handling

(-)-Dihydrocarveol is a combustible liquid and should be handled with appropriate laboratory safety precautions.^[7] It is recommended to use personal protective equipment, including gloves and safety glasses.^[7] While comprehensive toxicity data is limited, it is advised to avoid inhalation of vapors and contact with skin and eyes.^[7]

Conclusion

(-)-Dihydrocarveol is a monoterpenoid with significant potential in the fields of pharmacology and drug development. Its well-defined chemical structure and stereochemistry provide a basis for its distinct biological activities, particularly its anti-inflammatory effects and its ability to modulate sensory receptors like TRPV3. The experimental protocols and workflows detailed in this guide offer a framework for the consistent and reproducible investigation of this promising natural compound. Further research into its specific molecular targets and signaling pathways will be crucial for elucidating its full therapeutic potential.

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